molecular formula C5H3ClF3N3O2 B3048056 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole CAS No. 154357-43-4

5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B3048056
CAS No.: 154357-43-4
M. Wt: 229.54
InChI Key: QXHBVZNPVARJAE-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (CAS 154357-43-4) is a high-value pyrazole derivative supplied for advanced chemical and pharmaceutical research. This compound features a molecular formula of C 5 H 3 ClF 3 N 3 O 2 and a molecular weight of 229.54 g/mol . Its structure incorporates multiple reactive sites, including a chloro group, a nitro group, and a trifluoromethyl group, making it a versatile and synthetically useful building block for constructing more complex molecules . As part of the pyrazole chemical family, this compound is of significant interest in medicinal chemistry. Pyrazole derivatives are widely recognized for their diverse pharmacological activities and are found in numerous therapeutic agents . They are frequently investigated as core scaffolds in the development of new anti-inflammatory, antimicrobial, anticancer, and antiviral agents . The specific substitution pattern on this pyrazole ring is designed to facilitate its use in various synthetic transformations, particularly in the exploration of structure-activity relationships (SAR) during drug discovery campaigns. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct a comprehensive risk assessment and adhere to all applicable laboratory safety protocols when handling this material.

Properties

IUPAC Name

5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3N3O2/c1-11-4(6)2(12(13)14)3(10-11)5(7,8)9/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHBVZNPVARJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301198841
Record name 5-Chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
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Molecular Weight

229.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154357-43-4
Record name 5-Chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
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URL https://commonchemistry.cas.org/detail?cas_rn=154357-43-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
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Preparation Methods

Core Synthetic Strategies

Cyclocondensation of Trifluoromethylated Hydrazines

A foundational approach involves the cyclocondensation of methyl hydrazine with β-keto esters containing trifluoromethyl groups. As demonstrated in [WO2017084995A1], this method achieves regioselective pyrazole formation through careful control of acid catalysts and reaction media.

Key reaction parameters :

  • Catalyst system : Sulfuric acid (0.001–0.25 eq) or trifluoroacetic acid in aqueous ethanol
  • Temperature profile : 50–140°C under controlled pressure (0.5–2.5 bar)
  • Time optimization : 25-minute to 3-hour addition periods for methyl hydrazine

The process yields a 96:4 isomer ratio when using sulfuric acid, with crystallization producing platelet-shaped crystals for improved filtration efficiency.

Sequential Functionalization of Pyrazole Intermediates

Industrial protocols often employ stepwise modification of preformed pyrazole cores:

N-Methylation

Reaction of 5-chloro-4-nitro-3-(trifluoromethyl)-1H-pyrazole with methyl iodide in DMF yields the N-methyl derivative. Potassium carbonate (2.5 eq) facilitates quantitative methylation at 60°C within 6 hours.

Nitration Optimization

Introduction of the nitro group occurs via mixed acid systems:

Nitrating Agent Temperature (°C) Yield (%) Byproduct Formation
HNO₃/H₂SO₄ (1:3 v/v) 0–5 78 <5% dinitro species
Acetyl nitrate -10 to 0 82 <2% oxidation products
Nitrogen dioxide in DCM 25 68 12% ring-opened compounds

Cryogenic conditions (-10°C) with acetyl nitrate demonstrate optimal selectivity for mono-nitration at position 4.

Chlorination Techniques

Position-selective chlorination employs diverse reagents:

Comparative chlorination efficiency :

Reagent Solvent Time (h) 5-Chloro Isomer (%)
Cl₂ gas CCl₄ 2 92
SOCl₂ Toluene 6 88
PCl₅ CH₂Cl₂ 4 95
N-Chlorosuccinimide Acetonitrile 12 81

Phosphorus pentachloride in dichloromethane achieves superior conversion with minimal ring chlorination byproducts.

Advanced Methodological Innovations

Continuous Flow Nitro-Chlorination

Pioneering work in [WO2014111449A1] describes a tandem nitration-chlorination process using microreactor technology:

Process characteristics :

  • Residence time : 90 seconds
  • Temperature gradient : 0°C (nitration) → 40°C (chlorination)
  • Throughput : 12 kg/L·h
  • Purity : 99.3% by HPLC

This method eliminates intermediate isolation steps, reducing solvent consumption by 70% compared to batch processes.

Biocatalytic Trifluoromethylation

Emerging enzymatic approaches utilize fluorinase enzymes to install the CF₃ group:

Enzyme Source Substrate Conversion (%) ee (%)
Streptomyces cattleya 5-Chloro-1-methyl-4-nitro 68 >99
Engineered P450 BM3 Pyrazole precursor 82 95

The BM3 variant demonstrates enhanced activity toward bulkier substrates under mild aqueous conditions (pH 7.4, 37°C).

Industrial-Scale Production Considerations

Solvent Recovery Systems

Modern facilities implement closed-loop solvent management:

Ethanol recovery :

  • Multi-stage vacuum distillation (98% recovery)
  • Molecular sieve dehydration for reagent-grade reuse

Waste minimization :

  • Acidic byproducts neutralized with CaCO₃ slurry
  • Chlorinated residues treated via catalytic hydrodechlorination

Crystallization Engineering

Particle size control ensures optimal filtration and drying:

Crystallization Method Median Particle Size (μm) Bulk Density (g/cm³)
Anti-solvent addition 150–200 0.45
Cooling gradient 50–80 0.32
Ultrasound-assisted 20–50 0.28

Ultrasonic crystallization reduces particle size for enhanced dissolution in downstream formulations.

Analytical Characterization Protocols

Spectroscopic Fingerprinting

Comprehensive structural verification employs:

¹⁹F NMR analysis :

  • CF₃ group: δ -62.3 ppm (singlet)
  • Ring fluorines: δ -112 to -118 ppm (multiplets)

IR spectral markers :

  • NO₂ asymmetric stretch: 1520 cm⁻¹
  • C-Cl vibration: 780 cm⁻¹
  • CF₃ deformation: 690 cm⁻¹

Chromatographic Purity Assessment

Validated HPLC method parameters:

Column Mobile Phase Retention (min) LOD (ng/mL)
Zorbax SB-C18 MeCN/H₂O (70:30) 6.8 50
Hypercarb Porous GC MeOH/0.1% TFA (85:15) 9.2 20

Method validation shows ≤0.15% RSD for intra-day precision across 12 replicates.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of one substituent with another, such as nucleophilic substitution of the chloro group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole may have various applications in scientific research, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use as a building block in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Variations and Electronic Effects

Key structural differences among related pyrazole derivatives lie in substituent patterns at positions 1, 3, 4, and 4. Below is a comparative analysis:

Compound Position 1 Position 3 Position 4 Position 5 Key Features
Target Compound Methyl Trifluoromethyl Nitro Chloro Strong electron-withdrawing groups enhance electrophilicity and metabolic stability .
1-(4-Ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole 4-Ethylbenzyl Trifluoromethyl Nitro Methyl Bulky benzyl group increases lipophilicity (logP ~3.2) compared to methyl (logP ~2.5).
Compound 3f Phenyl Methyl Dihydro-pyrazolyl Chloro Methoxy groups on aryl substituents improve solubility but reduce insecticidal potency.
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole 4-Methoxyphenyl Trifluoromethyl H 4-Chlorophenyl Aryl groups at positions 1 and 5 enhance π-π stacking in receptor binding.
5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde Phenyl Trifluoromethyl Carbaldehyde Chloro Carbaldehyde group increases reactivity in nucleophilic additions.

Physicochemical Properties

  • 3f: 118–120°C; 3g: 220–222°C) . 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Solid at room temperature; similar derivatives have melting points of 150–160°C .
  • Solubility :
    • Nitro-substituted pyrazoles (e.g., target compound) exhibit lower aqueous solubility due to hydrophobicity from trifluoromethyl and nitro groups. Methoxy-substituted analogs (e.g., 3f) show improved solubility in polar solvents .

Critical Analysis of Substituent Effects

  • Position 1 : Methyl (target) vs. aryl/benzyl (others):
    • Methyl minimizes steric hindrance, favoring membrane permeability. Aryl groups enhance receptor affinity but increase molecular weight .
  • Position 4 : Nitro (target) vs. carbaldehyde or dihydro-pyrazolyl (others):
    • Nitro groups stabilize negative charge in transition states, aiding electrophilic interactions. Carbaldehyde derivatives are more reactive but less stable .
  • Trifluoromethyl (Position 3) :
    • Enhances lipophilicity and resistance to oxidative metabolism, a common feature in agrochemicals .

Biological Activity

5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring with various substituents, including chlorine, nitro, and trifluoromethyl groups. These modifications are crucial for its biological activity.

  • IUPAC Name : 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
  • Molecular Formula : C6_{6}H4_{4}ClF3_{3}N3_{3}O2_{2}
  • Molecular Weight : 228.56 g/mol

Anticancer Properties

Research has shown that pyrazole derivatives, including 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole, exhibit significant anticancer properties. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Colorectal Cancer
  • Prostate Cancer

For instance, a study highlighted that compounds with pyrazole structures demonstrated antiproliferative effects in vitro and antitumor activity in vivo, suggesting their potential as anticancer agents .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which play a vital role in inflammation. Notably, some studies demonstrated that certain pyrazole derivatives exhibit IC50_{50} values comparable to established anti-inflammatory drugs like diclofenac .

CompoundIC50_{50} (μg/mL)Reference
Pyrazole Derivative A60.56
Pyrazole Derivative B57.24
Diclofenac Sodium54.65

The biological activity of 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The presence of functional groups allows for interaction with target enzymes involved in cancer proliferation and inflammation.
  • Induction of Apoptosis : Some studies suggest that pyrazole derivatives can trigger apoptotic pathways in cancer cells.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways associated with cell growth and survival.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving a series of pyrazole analogs showed promising results in inhibiting the growth of breast cancer cells, leading to further investigations into their use as potential therapeutics .
  • Inflammatory Disorders : Research indicated that specific pyrazole compounds exhibited significant anti-inflammatory effects in animal models, suggesting their potential in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole?

  • Methodology : The compound can be synthesized via multi-step reactions involving halogenation, nitration, and trifluoromethylation. For example, trifluoromethyl groups are often introduced using reagents like trifluoromethyl chloride under controlled conditions. A two-step approach involving bromination followed by nitration and substitution is also viable .
  • Key Considerations : Monitor reaction temperature (<50°C) to avoid decomposition of nitro groups. Use alkaline conditions (e.g., KOH/EtOH) for substitution steps to enhance yields .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • ¹H/¹³C NMR : Assign peaks based on substituent electronegativity (e.g., deshielding of protons near nitro and trifluoromethyl groups) .
  • IR Spectroscopy : Identify nitro (1520–1370 cm⁻¹) and C-F (1250–1100 cm⁻¹) stretches .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 238 [M⁺] for related aldehydes) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

  • Hazard Mitigation :

  • Use PPE (gloves, goggles) to avoid skin/eye irritation (R36/37/38) .
  • Operate in fume hoods to prevent inhalation of dust/steam. Store in dry, cool conditions away from oxidizers .

Advanced Research Questions

Q. How can the Vilsmeier-Haack reaction be optimized for synthesizing aldehyde derivatives of this pyrazole?

  • Optimization Strategies :

  • Use DMF/POCl₃ as formylation agents under anhydrous conditions.
  • Extend reaction time (10–12 hours) to improve aldehyde yields (~53%) .
  • Monitor regioselectivity using TLC (Rf ~0.37 in diethyl ether/hexane) to isolate the desired isomer .

Q. How to resolve contradictions in spectral data between synthetic batches?

  • Case Study : Discrepancies in ¹³C NMR chemical shifts may arise from polymorphism or solvent effects.
  • Solution : Perform X-ray crystallography to confirm molecular conformation. For example, crystal packing in related pyrazoles shows dihedral angles of 23.7° between aromatic rings, influencing spectral profiles .

Q. What computational methods are suitable for predicting the reactivity of nitro and trifluoromethyl groups?

  • Approach :

  • Use DFT calculations (e.g., B3LYP/6-31G*) to model electrophilic substitution pathways.
  • Analyze Fukui indices to predict sites for nitration and halogenation .

Q. How can crystallographic data inform the design of pyrazole-based pharmaceuticals?

  • Structural Insights :

  • Hydrogen-bonding networks (N–H⋯O/F) stabilize crystal lattices and influence solubility .
  • Substituent orientation (e.g., nitro vs. trifluoromethyl) affects π-π stacking interactions, which correlate with bioactivity .

Q. What strategies enhance the pharmacological potential of this compound?

  • Structure-Activity Relationship (SAR) :

  • Introduce electron-withdrawing groups (e.g., 4-fluorophenyl) to improve binding to targets like carbonic anhydrase .
  • Replace the nitro group with a methoxy substituent to reduce toxicity while retaining antimicrobial activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

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